

GSK2018682: A Technical Overview of Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: GSK2018682

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **GSK2018682**, a selective sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available clinical trial data and publications.

Executive Summary

GSK2018682 is a selective agonist for the S1P1 and S1P5 receptors. Clinical studies in healthy volunteers have demonstrated a linear relationship between dose and systemic exposure, with a dose-independent half-life. The bioavailability of **GSK2018682** is not significantly affected by food or different formulations. As an S1P receptor modulator, **GSK2018682** induces a dose-dependent reduction in absolute lymphocyte count.

Pharmacokinetics

The pharmacokinetic profile of **GSK2018682** has been evaluated in healthy volunteers through single and repeat dose studies.

Single Ascending Dose (SAD) Studies

Single oral doses of **GSK2018682** up to 24 mg were evaluated for safety, tolerability, and pharmacokinetics.^[1] A linear relationship between the administered dose and systemic exposure (both C_{max} and AUC) was observed.^[1]

Table 1: Summary of Single Dose Pharmacokinetic Parameters of **GSK2018682** in Healthy Volunteers

Dose	C _{max} (ng/mL)	AUC (ng·h/mL)	t _{max} (h)	t _{1/2} (h)
Up to 24 mg	Data not publicly available	Data not publicly available	Data not publicly available	44.9 - 63.3 ^[1]

Note: Specific mean and standard deviation values for C_{max} and AUC at each dose level are not detailed in the primary publication's abstract. The half-life is presented as a range across the doses studied.

Repeat Ascending Dose (RAD) Studies

Repeat oral doses of **GSK2018682** up to 6 mg/day for 28 days were also studied.^[1] The pharmacokinetic parameters remained consistent with the single-dose findings, indicating no significant accumulation beyond that predicted by the half-life.

Table 2: Summary of Repeat Dose Pharmacokinetic Parameters of **GSK2018682** in Healthy Volunteers

Dose	C _{max,ss} (ng/mL)	AUC _{τ,ss} (ng·h/mL)	t _{1/2} (h)
Up to 6 mg/day	Data not publicly available	Data not publicly available	44.9 - 63.3 ^[1]

Note: Specific steady-state pharmacokinetic parameters are not detailed in the primary publication's abstract.

Bioavailability and Effect of Food

A dedicated study was conducted to assess the bioavailability of different formulations of **GSK2018682** and the effect of food on its absorption.

Bioavailability of Different Formulations

No significant differences were observed in the major pharmacokinetic parameters among three different formulations of **GSK2018682**.^[1] This suggests that the manufacturing process and formulation excipients have a minimal impact on the drug's absorption and overall systemic exposure.

Effect of Food

The administration of **GSK2018682** with food did not result in any significant changes to the major pharmacokinetic parameters when compared to administration in a fasted state.^[1] However, a reduction in the extent of bradycardia was noted when the drug was administered in a fed state.^[1]

Table 3: Effect of Food on the Bioavailability of **GSK2018682** in Healthy Volunteers

Condition	Relative Cmax	Relative AUC
Fed vs. Fasted	No significant difference ^[1]	No significant difference ^[1]

Note: The primary publication states "no difference in major pharmacokinetic parameters" without providing specific geometric mean ratios or confidence intervals.

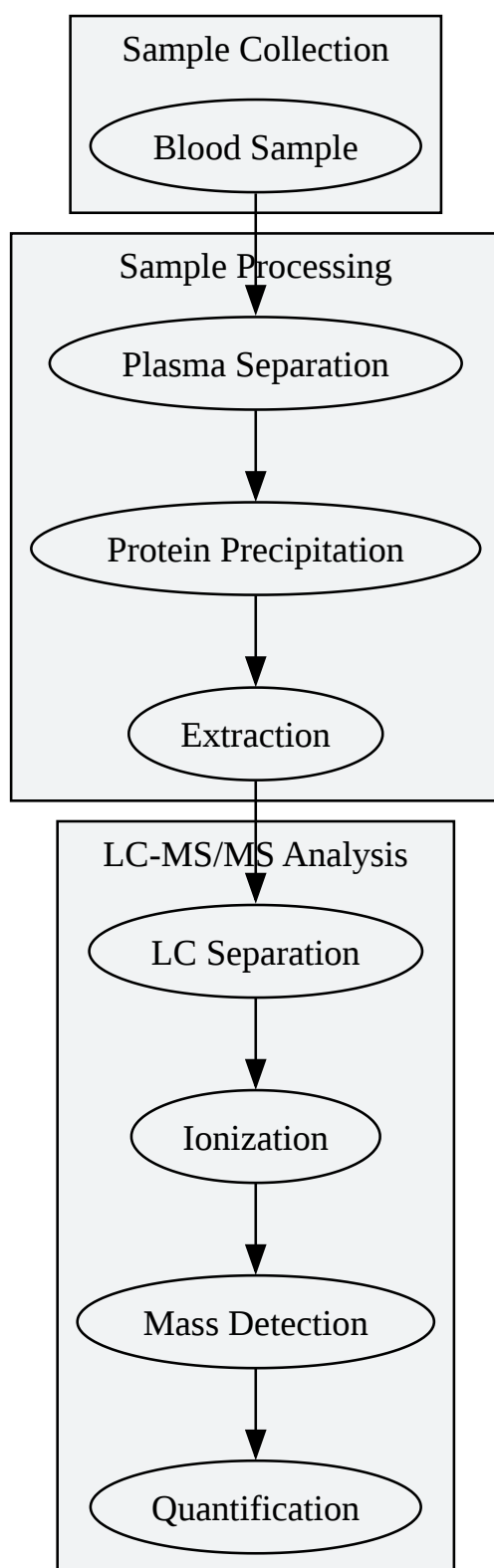
Experimental Protocols

Detailed experimental protocols for the clinical studies of **GSK2018682** are not publicly available. However, based on standard practices for such trials, the following methodologies were likely employed.

Pharmacokinetic Analysis

Blood Sampling: Venous blood samples were likely collected at pre-defined time points before and after drug administration.

Bioanalytical Method: The concentration of **GSK2018682** in plasma was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantifying small molecules in biological matrices.



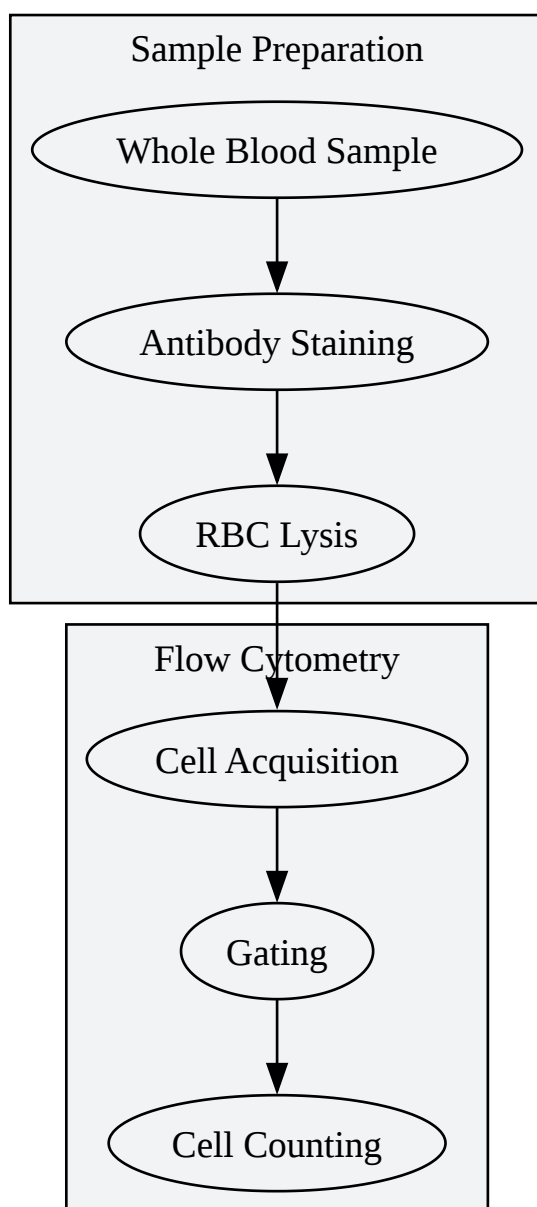
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Pharmacokinetic Analysis Workflow

Pharmacodynamic Analysis (Absolute Lymphocyte Count)

Blood Sampling: Whole blood samples were collected to assess the pharmacodynamic effect of **GSK2018682** on circulating lymphocytes.

Cell Counting: Absolute lymphocyte counts were likely determined using flow cytometry, a standard method for immunophenotyping and cell enumeration in clinical trials. This involves staining whole blood with fluorescently labeled antibodies specific for lymphocyte cell surface markers (e.g., CD3, CD4, CD8, CD19) and then analyzing the cells on a flow cytometer.

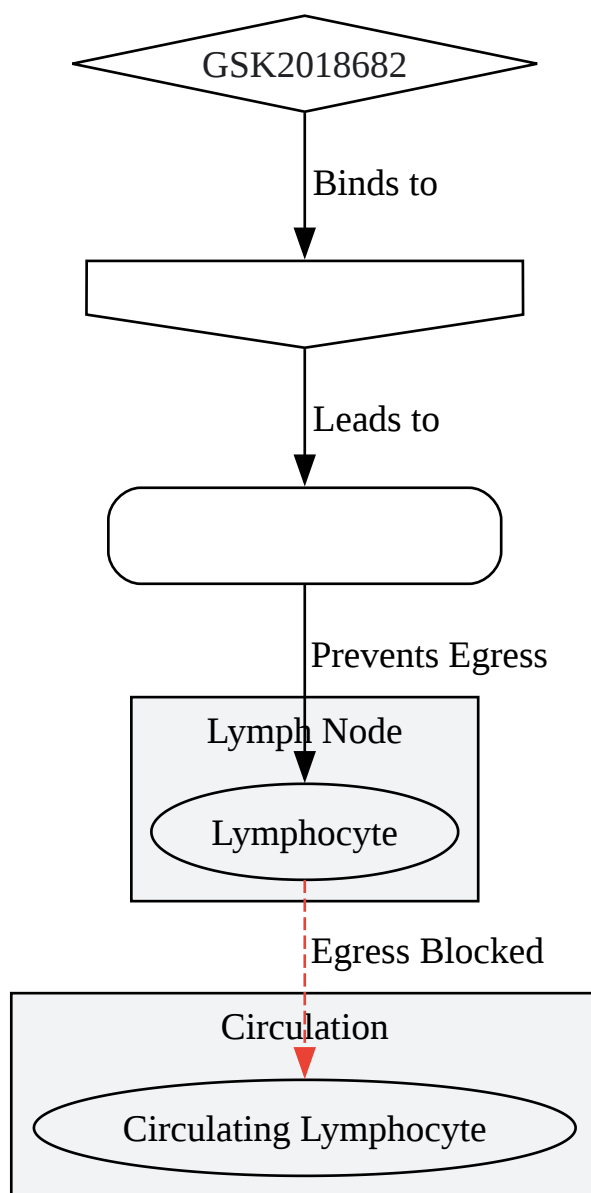


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Absolute Lymphocyte Count Workflow

Mechanism of Action: S1P Receptor Signaling

GSK2018682 is an agonist of the S1P1 and S1P5 receptors. The binding of an agonist to the S1P1 receptor on lymphocytes leads to the internalization of the receptor. This functional antagonism prevents lymphocytes from egressing from the lymph nodes in response to the natural S1P gradient, resulting in a reversible reduction of circulating lymphocytes.



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GSK2018682 Mechanism of Action

Conclusion

GSK2018682 exhibits a predictable pharmacokinetic profile with dose-proportional exposure and a half-life that supports once-daily dosing. Its absorption is not significantly influenced by food or the formulations tested. The primary pharmacodynamic effect of lymphocyte reduction is consistent with its mechanism of action as an S1P1 receptor agonist. Further detailed data

from the full study reports would be necessary for a more granular analysis of its pharmacokinetic and bioavailability characteristics.

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References

- 1. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of GSK2018682, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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